molecular formula C5Br6 B3047660 1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene CAS No. 14310-17-9

1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene

Cat. No.: B3047660
CAS No.: 14310-17-9
M. Wt: 539.5 g/mol
InChI Key: NUYUCYZVFLZIPX-UHFFFAOYSA-N
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Description

1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene: is a brominated organic compound with the molecular formula C5Br6 It is characterized by the presence of six bromine atoms attached to a cyclopentadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene can be synthesized through the bromination of cyclopentadiene. The reaction typically involves the addition of bromine to cyclopentadiene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the cyclopentadiene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace bromine atoms with hydroxyl groups.

    Addition Reactions: Reagents like hydrogen bromide or chlorine can be used for addition reactions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

    Substitution Reactions: Formation of hydroxylated derivatives.

    Addition Reactions: Formation of dibromo or dichloro derivatives.

    Oxidation and Reduction Reactions: Formation of various oxidized or reduced products depending on the reaction conditions.

Scientific Research Applications

1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene involves its interaction with molecular targets and pathways within biological systems. The bromine atoms on the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    1,2,3,4,5-Pentabromocyclopenta-1,3-diene: Similar structure but with one less bromine atom.

    1,2,3,4-Tetrabromocyclopenta-1,3-diene: Similar structure but with two fewer bromine atoms.

    1,2,3,4,5,5-Hexachlorocyclopenta-1,3-diene: Similar structure but with chlorine atoms instead of bromine.

Uniqueness: 1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene is unique due to the presence of six bromine atoms, which impart distinct chemical properties and reactivity compared to its less brominated or chlorinated analogs. This makes it particularly useful in applications requiring high bromine content and specific reactivity patterns.

Properties

IUPAC Name

1,2,3,4,5,5-hexabromocyclopenta-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Br6/c6-1-2(7)4(9)5(10,11)3(1)8
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYUCYZVFLZIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(C(=C1Br)Br)(Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Br6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299972
Record name 1,2,3,4,5,5-hexabromocyclopenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14310-17-9
Record name NSC133948
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4,5,5-hexabromocyclopenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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